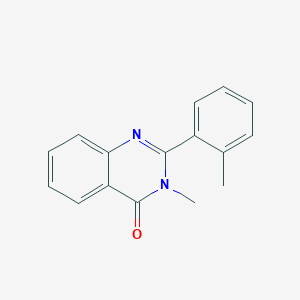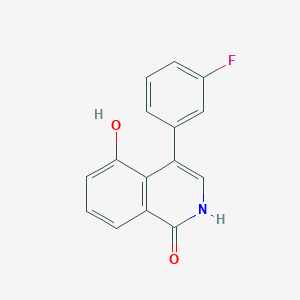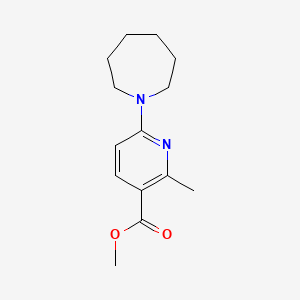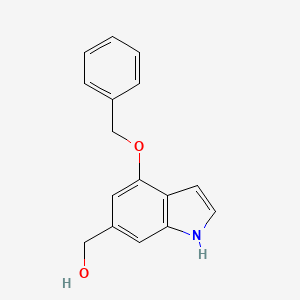![molecular formula C14H17FN2O B11861553 (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluorophenyl group attached to a diazaspiro nonane ring system, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoyl chloride with 2,7-diazaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group allows for easy detection using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazaspiro nonane ring can provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chlorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- (3-Bromophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- (3-Methylphenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Uniqueness
(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for various applications compared to its chloro, bromo, or methyl analogs.
Propiedades
Fórmula molecular |
C14H17FN2O |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2,7-diazaspiro[3.5]nonan-2-yl-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-9-14(10-17)4-6-16-7-5-14/h1-3,8,16H,4-7,9-10H2 |
Clave InChI |
SIYJEWRFQILORH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CN(C2)C(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)




![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)


![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)




![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
